CA224

Description

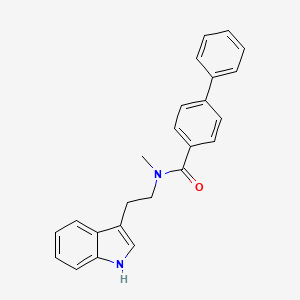

Properties

Molecular Formula |

C24H22N2O |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide |

InChI |

InChI=1S/C24H22N2O/c1-26(16-15-21-17-25-23-10-6-5-9-22(21)23)24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,17,25H,15-16H2,1H3 |

InChI Key |

CPKLVRIYXBROSG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CA 224 CA-224 CA224 cpd |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to CA224 Clinical Trial Protocols: Inclusion and Exclusion Criteria

This in-depth technical guide provides a comprehensive overview of the inclusion and exclusion criteria for a series of clinical trials identified by the identifier "CA224". These trials are pivotal in evaluating the efficacy and safety of novel immunotherapy combinations, primarily focusing on the combination of nivolumab and relatlimab in the treatment of melanoma and other advanced cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the patient populations being studied.

Core Investigational Agents

The this compound series of clinical trials predominantly investigates the therapeutic potential of:

-

Nivolumab: A fully human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a programmed death-1 (PD-1) immune checkpoint inhibitor. By blocking the PD-1 pathway, nivolumab restores T-cell-mediated anti-tumor activity.

-

Relatlimab: A novel, first-in-class, human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Relatlimab is designed to block the inhibitory signals of the LAG-3 pathway, thereby enhancing the immune response against cancer cells.[1][2]

The combination of these two agents represents a dual checkpoint blockade strategy, aiming to overcome immune tolerance and enhance anti-tumor efficacy by targeting two distinct inhibitory pathways.[1][3]

Quantitative Inclusion and Exclusion Criteria

The following tables summarize the key quantitative inclusion and exclusion criteria for various this compound clinical trials. These criteria are essential for defining the eligible patient population and ensuring patient safety.

Table 1: General Inclusion and Exclusion Criteria for this compound Melanoma Trials (this compound-1044, this compound-127, this compound-047)

| Criteria | Inclusion | Exclusion |

| Age | ≥ 12 years or ≥ 18 years (trial specific)[4][5][6] | - |

| Diagnosis | Histologically confirmed unresectable or metastatic melanoma (Stage III or IV)[3][4][7] | Uveal or ocular melanoma[1][5][7] |

| Prior Treatment | No prior systemic therapy for unresectable or metastatic melanoma[3][7][8] | Prior treatment with LAG-3 targeted agents[9] |

| Performance Status | Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1[4][10] | - |

| Measurable Disease | Presence of measurable disease as per RECIST v1.1[4][10] | - |

| Biomarker Status | Tumor tissue available for biomarker analysis[3][7] | - |

Table 2: Specific Quantitative Criteria for this compound Trials

| Trial Identifier | Specific Inclusion Criteria | Specific Exclusion Criteria |

| This compound-1044 | Resected melanoma with complete surgical removal no later than 12 weeks before treatment.[2][8] | Brain cancer/disease treated with radiation; active autoimmune disease.[2][8] |

| This compound-127 | For adolescents (≥ 12 to < 18 years), Lansky Performance Score ≥ 80% and body weight ≥ 40 kg.[4][5][10] | History of myocarditis; systemic corticosteroid use (>10 mg/day prednisone equivalent) within 14 days of study start.[5][11] |

| This compound-047 | - | Active brain metastases or leptomeningeal metastases.[1][3][7] |

| This compound-060 | Histologically confirmed unresectable, locally advanced, or metastatic gastric or gastroesophageal junction adenocarcinoma.[12] | HER2-positive status; untreated CNS metastases; significant cardiovascular disease.[12] |

Experimental Protocols and Methodologies

The this compound trials are designed as randomized, and in some cases double-blind, studies to rigorously evaluate the safety and efficacy of the investigational treatments.

General Study Design: Patients are typically randomized to receive either the combination of nivolumab and relatlimab or a control therapy, which is often nivolumab monotherapy. The primary endpoints frequently include Progression-Free Survival (PFS) and Overall Survival (OS). Secondary endpoints may include Objective Response Rate (ORR), Duration of Response (DoR), and safety profiles.

Drug Administration:

-

Nivolumab and Relatlimab Combination: Administered as a fixed-dose combination, typically intravenously.

-

Dosage and Schedule: The specific dosages and administration schedules vary across the different trials and are detailed in the respective study protocols.

Efficacy Assessment: Tumor response is generally assessed by blinded independent central review (BICR) using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

Signaling Pathways and Logical Relationships

Dual Checkpoint Blockade Signaling Pathway

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that tumor cells exploit to evade the immune system. The following diagram illustrates this dual blockade.

Caption: Dual blockade of LAG-3 and PD-1 pathways by relatlimab and nivolumab.

Patient Screening and Enrollment Workflow

The process of enrolling patients into a this compound clinical trial follows a stringent workflow to ensure that only eligible candidates are included. This logical flow is crucial for the integrity of the trial data and patient safety.

Caption: Logical workflow for patient screening and enrollment in this compound trials.

References

- 1. What are the approved indications for Nivolumab/Relatlimab? [synapse.patsnap.com]

- 2. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]

- 4. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Study Connect [bmsstudyconnect.com]

- 5. A Study of Subcutaneous Nivolumab + Relatlimab Fixed-dose Combination (FDC) in Previously Untreated Metastatic or Unresectable Melanoma | BMS Clinical Trials [bmsclinicaltrials.com]

- 6. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Clinical Trials [bmsclinicaltrials.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. cccc.charite.de [cccc.charite.de]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to the Mechanisms of Action of Nivolumab and Relatlimab

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action for the immune checkpoint inhibitors nivolumab and relatlimab. It is designed to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development. This guide details the molecular interactions, signaling pathways, and functional consequences of targeting the PD-1 and LAG-3 pathways, both individually and in combination.

Introduction to Nivolumab and Relatlimab

Nivolumab and relatlimab are monoclonal antibodies that function as immune checkpoint inhibitors, a class of cancer immunotherapy that enhances the body's own immune system to fight cancer. Nivolumab targets the Programmed Death-1 (PD-1) receptor, while relatlimab targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor. Their combination has shown synergistic anti-tumor activity in clinical settings.

Mechanism of Action: Nivolumab

Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that specifically targets and blocks the PD-1 receptor expressed on the surface of activated T cells.[1]

The PD-1/PD-L1 Signaling Pathway

Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that regulates the immune response to prevent autoimmunity and limit tissue damage during inflammation. When T cells are activated, they upregulate the expression of the PD-1 receptor. The ligands for PD-1, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2), are expressed on various cell types, including antigen-presenting cells (APCs) and, in the context of cancer, on tumor cells themselves.

The engagement of PD-1 by its ligands, PD-L1 or PD-L2, initiates an inhibitory signal within the T cell. This signaling cascade leads to the recruitment of the tyrosine phosphatase SHP-2 to the intracellular tail of the PD-1 receptor. SHP-2 then dephosphorylates and inactivates key downstream components of the T cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. This results in the suppression of T cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity, ultimately leading to T cell "exhaustion."

Nivolumab's Therapeutic Intervention

Tumor cells can exploit the PD-1/PD-L1 pathway to evade immune surveillance by overexpressing PD-L1 on their surface. This allows them to engage with PD-1 on tumor-infiltrating lymphocytes (TILs) and suppress the anti-tumor immune response.

Nivolumab acts by binding to the PD-1 receptor with high affinity, thereby physically blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[2] This blockade releases the "brake" on T cell activation, restoring their ability to recognize and eliminate cancer cells. By inhibiting the PD-1 signaling pathway, nivolumab promotes T cell proliferation, enhances the production of effector cytokines, and augments the cytotoxic T lymphocyte (CTL) response against tumors.

Mechanism of Action: Relatlimab

Relatlimab is a human IgG4 monoclonal antibody that targets the LAG-3 receptor, another key immune checkpoint that contributes to T cell exhaustion.[1][3][4]

The LAG-3 Signaling Pathway

LAG-3 is a transmembrane protein expressed on activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs). It plays a crucial role in negatively regulating T cell function. The primary ligand for LAG-3 is the Major Histocompatibility Complex (MHC) Class II molecule, which is expressed on APCs. The interaction between LAG-3 on T cells and MHC Class II on APCs delivers an inhibitory signal to the T cell.

The precise downstream signaling cascade of LAG-3 is still under investigation, but it is known to be distinct from the PD-1 pathway. The cytoplasmic tail of LAG-3 contains a conserved "KIEELE" motif that is essential for its inhibitory function. Engagement of LAG-3 is thought to interfere with T cell receptor (TCR) signaling, leading to reduced T cell proliferation, decreased cytokine production, and an exhausted T cell phenotype.

Relatlimab's Therapeutic Intervention

Similar to PD-L1, the LAG-3/MHC Class II interaction can be exploited by tumors to suppress the anti-tumor immune response. Relatlimab binds to the LAG-3 receptor, preventing its interaction with MHC Class II molecules.[2][5] This blockade inhibits the LAG-3-mediated inhibitory signaling, thereby restoring T cell function. By blocking the LAG-3 pathway, relatlimab enhances T cell proliferation and cytokine secretion, leading to a more robust anti-tumor immune response.[5]

Synergistic Mechanism of Nivolumab and Relatlimab

PD-1 and LAG-3 are distinct immune checkpoint pathways that are often co-expressed on exhausted T cells within the tumor microenvironment. Their co-expression is associated with a more severe state of T cell dysfunction.

The combination of nivolumab and relatlimab provides a dual blockade of these two key inhibitory pathways. This dual blockade has a synergistic effect on T cell reactivation, leading to a more potent anti-tumor immune response than what is observed with either agent alone.[2] By simultaneously blocking both PD-1 and LAG-3, the combination therapy can more effectively restore the function of exhausted T cells, leading to enhanced proliferation, increased cytokine production, and greater tumor cell killing. Clinical trials, such as the RELATIVITY-047 study, have demonstrated the superior efficacy of the nivolumab and relatlimab combination compared to nivolumab monotherapy in patients with advanced melanoma.[6]

Quantitative Data

The following tables summarize key quantitative data for nivolumab and relatlimab.

Table 1: Binding Affinity and Kinetics

| Antibody | Target | Ligand(s) | KD (nM) | kon (1/Ms) | koff (1/s) | Assay Method |

| Nivolumab | PD-1 | PD-L1, PD-L2 | 3.06 | - | - | - |

| 1.45 - 4.03 | - | - | SPR | |||

| Relatlimab | LAG-3 | MHC Class II | 0.12 (bivalent) | - | - | SPR |

| 10 (monovalent) | - | - | SPR |

Table 2: Pharmacokinetic Parameters

| Antibody | Half-Life (days) | Volume of Distribution (L) | Clearance (mL/h) |

| Nivolumab | 26 | 6.6 | 7.6 |

| Relatlimab | 27 | 6.6 | 5.5 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize nivolumab and relatlimab.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Concentration

Objective: To quantify the concentration of nivolumab or relatlimab in serum samples.

Methodology:

-

Coating: Microtiter plates are coated with recombinant human PD-1 or LAG-3 protein, respectively.

-

Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

-

Sample Incubation: Serum samples containing nivolumab or relatlimab, along with a standard curve of known antibody concentrations, are added to the wells and incubated.

-

Washing: The plate is washed to remove unbound antibodies and other serum components.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the human IgG4 Fc region is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Measurement: The absorbance of the color is measured using a plate reader, and the concentration of the antibody in the samples is determined by comparing their absorbance to the standard curve.[7][8][9][10]

Cell-Based Potency Assay

Objective: To assess the functional activity of nivolumab or relatlimab in a cell-based system.

Methodology:

-

Cell Culture: An engineered T cell line expressing PD-1 or LAG-3 and a reporter gene (e.g., luciferase under the control of an NFAT response element) is co-cultured with an artificial antigen-presenting cell (aAPC) line expressing the respective ligand (PD-L1 or MHC Class II) and a T cell receptor (TCR) activator.

-

Antibody Treatment: Different concentrations of nivolumab, relatlimab, or a control antibody are added to the co-culture.

-

Incubation: The cells are incubated for a specific period to allow for T cell activation.

-

Readout: The level of T cell activation is measured by quantifying the expression of the reporter gene (e.g., by adding a luciferase substrate and measuring luminescence). An increase in the reporter signal indicates that the antibody has blocked the inhibitory signal and restored T cell activation.

-

Data Analysis: The EC50 value, the concentration of the antibody that produces 50% of the maximal response, is calculated to determine the potency of the antibody.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncodaily.com [oncodaily.com]

- 6. ibl-international.com [ibl-international.com]

- 7. mdpi.com [mdpi.com]

- 8. genesandcancer.com [genesandcancer.com]

- 9. Model-Informed Clinical Pharmacology Profile of a Novel Fixed-Dose Combination of Nivolumab and Relatlimab in Adult and Adolescent Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to the CA224-020 Trial: Primary Objectives and Endpoints

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary objectives and endpoints of the pivotal CA224-020 clinical trial (NCT01968109). The this compound-020 trial, a Phase 1/2a study, was designed to evaluate the safety, tolerability, and efficacy of the anti-LAG-3 monoclonal antibody, relatlimab (BMS-986016), both as a monotherapy and in combination with the anti-PD-1 monoclonal antibody, nivolumab (BMS-936558), in patients with advanced solid tumors.[1][2][3] This document details the trial's structured approach, from initial dose-finding to cohort expansion and targeted evaluation in specific patient populations.

Trial Design and Objectives

The this compound-020 trial was a multi-part study meticulously designed to systematically assess a novel immunotherapy combination. The overarching goal was to determine the safety and efficacy of targeting two distinct immune checkpoint pathways, LAG-3 and PD-1, to enhance anti-tumor immunity.[1][4]

The trial was structured into the following parts:

-

Part A: Dose Escalation of Relatlimab Monotherapy: The initial phase focused on determining the safety and tolerability of increasing doses of relatlimab administered alone. The primary objective was to identify the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of relatlimab monotherapy.

-

Part B: Dose Escalation of Relatlimab in Combination with Nivolumab: This part of the study evaluated the safety and tolerability of increasing doses of relatlimab administered concurrently with a standard dose of nivolumab. Similar to Part A, the primary objective was to establish the MTD and/or RP2D for the combination therapy.

-

Part C: Cohort Expansion: Following the determination of the RP2D for the combination therapy, Part C involved enrolling larger cohorts of patients with specific types of advanced solid tumors to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination.[1] The primary objective was to gather more extensive safety and efficacy data in select tumor types.

-

Part D: Melanoma Cohort: This part of the trial specifically focused on patients with advanced melanoma whose disease had progressed on or after prior anti-PD-1 or anti-PD-L1 therapy.[5] The primary objectives for this cohort were to definitively assess the safety and objective response rate (ORR) of the relatlimab and nivolumab combination in this heavily pre-treated patient population.[5]

Primary Objectives and Endpoints by Trial Part

The primary objectives and their corresponding endpoints were tailored to the specific goals of each part of the this compound-020 trial.

| Trial Part | Primary Objectives | Primary Endpoints |

| Part A & B (Dose Escalation) | To determine the safety and tolerability of relatlimab monotherapy and in combination with nivolumab. | - Incidence and severity of Dose-Limiting Toxicities (DLTs).- Incidence of adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.- Determination of the Maximum Tolerated Dose (MTD).- Identification of the Recommended Phase 2 Dose (RP2D). |

| To characterize the pharmacokinetic profile of relatlimab. | - Pharmacokinetic parameters (e.g., Cmax, AUC). | |

| Part C (Cohort Expansion) | To further evaluate the safety and tolerability of the combination therapy in specific tumor types. | - Incidence and severity of AEs, SAEs, and AEs leading to discontinuation. |

| To assess the preliminary anti-tumor activity of the combination therapy. | - Objective Response Rate (ORR) per RECIST v1.1. | |

| Part D (Melanoma Cohort) | To assess the safety and tolerability of the combination therapy in patients with advanced melanoma post-PD-1/L1 therapy. | - Incidence and severity of AEs, SAEs, and AEs leading to discontinuation. |

| To determine the anti-tumor activity of the combination therapy in this patient population. | - Objective Response Rate (ORR) per RECIST v1.1, as determined by Blinded Independent Central Review (BICR).[5] |

Experimental Protocols

Dose Escalation and Determination of MTD/RP2D

The dose escalation phases (Parts A and B) of the trial employed a conventional 3+3 cohort design. This is a standard, rule-based method in Phase 1 oncology trials to ensure patient safety while gradually increasing the dose of the investigational drug. In this design, a cohort of three patients is treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose level. If one of three patients experiences a DLT, an additional three patients are enrolled at the same dose level. The MTD is generally defined as the dose level at which no more than one of six patients experiences a DLT. The RP2D is then selected based on the MTD and other factors such as pharmacokinetic data and any observed anti-tumor activity.

While the specific protocol-defined DLTs for the this compound-020 trial are not publicly available, DLTs in oncology immunotherapy trials are typically defined as specific types and grades of adverse events occurring within the first cycle of treatment that are considered unacceptable. These often include, but are not limited to, Grade 4 hematologic toxicities, Grade 3 or 4 non-hematologic toxicities, and any treatment-related toxicity leading to significant treatment delay or discontinuation.

Safety Assessment

The safety and tolerability of the treatment regimens were continuously monitored throughout the trial.[1] Adverse events (AEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized grading system (ranging from Grade 1 for mild AEs to Grade 5 for death related to an AE) allows for consistent reporting and analysis of toxicity data across clinical trials. The safety monitoring plan included regular clinical assessments, laboratory tests, and imaging studies to detect and manage any potential treatment-related side effects.

Efficacy Assessment

The anti-tumor activity of relatlimab, alone or in combination with nivolumab, was primarily assessed using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1). RECIST v1.1 provides a standardized methodology for measuring tumor lesions and categorizing the objective response to treatment. The key efficacy endpoint, Objective Response Rate (ORR), represents the proportion of patients who have a complete response (disappearance of all target lesions) or a partial response (at least a 30% decrease in the sum of diameters of target lesions). For Part D of the trial, the ORR was a co-primary endpoint and was assessed by a Blinded Independent Central Review (BICR) to ensure unbiased evaluation.[5]

Signaling Pathway and Experimental Workflow

LAG-3 and PD-1 Co-inhibitory Signaling Pathway

Lymphocyte-activation gene 3 (LAG-3) and programmed cell death protein 1 (PD-1) are both inhibitory receptors expressed on the surface of activated T cells. They play a crucial role in regulating T cell function and preventing excessive immune responses, but can also be co-opted by tumors to evade immune destruction.

Caption: Dual blockade of LAG-3 and PD-1 pathways enhances T-cell activation.

This compound-020 Trial Workflow

The logical flow of the this compound-020 trial followed a sequential and data-driven approach, starting with dose-finding and safety assessment before proceeding to larger-scale efficacy evaluation.

Caption: Logical progression of the this compound-020 trial from dose escalation to cohort expansion.

Quantitative Data Summary

The following table summarizes key efficacy endpoints from Part D of the this compound-020 trial in patients with advanced melanoma who had progressed on prior anti-PD-1/PD-L1 therapy.[5] The data are presented for two cohorts: D1 (patients who received one prior line of anti-PD-(L)1 therapy) and D2 (patients who received at least one prior line of anti-PD-(L)1 therapy).

| Endpoint | Cohort D1 (n=354) | Cohort D2 (n=164) |

| Objective Response Rate (ORR), % (95% CI) | 12.0 (8.8-15.8) | 9.2 (5.2-14.7) |

| Median Duration of Response (DOR), months (95% CI) | Not Reached (12.9-NR) | 12.8 (6.9-12.9) |

| Median Progression-Free Survival (PFS), months (95% CI) | 2.1 (1.9-3.5) | 3.2 (1.9-3.6) |

| 6-Month PFS Rate, % (95% CI) | 29.1 (24.2-34.1) | 27.7 (20.5-35.4) |

| Grade 3-4 Treatment-Related Adverse Events, % | 15.0 | 12.8 |

This technical guide provides a detailed examination of the primary objectives and endpoints of the this compound-020 trial. The study's design, from its careful dose-escalation phases to the focused evaluation in a resistant melanoma population, has been instrumental in defining the clinical utility of dual LAG-3 and PD-1 blockade. The data generated from this trial have significantly contributed to the understanding of this novel immunotherapy combination and its role in the treatment of advanced solid tumors.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. A Phase I/2a Dose Escalation and Cohort Expansion Study of the Safety, Tolerability, and Efficacy of Anti LAG-3 Monoclonal Antibody (BMS-986016) Administered Alone and in Combination with Anti PD-1 Monoclonal Antibody (Nivolumab, BMS-936558) in Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 3. bcan.org [bcan.org]

- 4. An Investigational Immuno-therapy Study to Assess the Safety, Tolerability and Effectiveness of Anti-LAG-3 With and Without Anti-PD-1 in the Treatment of Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]

- 5. cancernetwork.com [cancernetwork.com]

The Rise of a New Checkpoint: A Technical Guide to the History and Development of Anti-LAG-3 Therapies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-activation gene 3 (LAG-3), or CD223, has emerged as a critical inhibitory checkpoint receptor, following in the footsteps of CTLA-4 and PD-1 as a key target in cancer immunotherapy. Its discovery in 1990 initiated a decades-long journey of scientific inquiry, culminating in the first-in-class approval of an anti-LAG-3 therapy. This technical guide provides an in-depth exploration of the history, molecular mechanisms, and clinical development of anti-LAG-3 therapies. It details the LAG-3 signaling pathway, summarizes key clinical trial data in a comparative format, and provides methodologies for essential experiments. Visualizations of the signaling pathway and a typical preclinical development workflow are included to facilitate a deeper understanding of this promising therapeutic avenue.

A Historical Perspective: From Discovery to Clinical Reality

The story of LAG-3 began in 1990 with its discovery by Frédéric Triebel.[1][2] Initially identified as a molecule expressed on activated natural killer (NK) and T cells, its structural homology to CD4 hinted at a role in immune regulation.[1][2] Subsequent research in the 1990s established that LAG-3 is a ligand for MHC class II molecules, binding with a higher affinity than CD4.[1][3]

The 2000s brought a deeper understanding of LAG-3's function as an inhibitory receptor. It was designated as CD223 in 2000.[1] Studies revealed its expression on tumor-infiltrating lymphocytes (TILs) and its contribution to T cell exhaustion, a state of dysfunction that allows tumors to evade the immune system.[1][4] The synergistic role of LAG-3 with PD-1 in mediating T cell exhaustion became a pivotal discovery, laying the groundwork for combination therapies.[4][5]

The first clinical trial targeting LAG-3 was initiated in 2006 with a LAG-3-Ig fusion protein, IMP321.[6] However, it was the development of monoclonal antibodies that truly propelled the field forward. The first anti-LAG-3 monoclonal antibody, relatlimab (BMS-986016), entered clinical trials in 2013.[6] This marked a significant milestone, making LAG-3 the third immune checkpoint to be targeted with an antagonistic antibody in the clinic.[6]

The culmination of this extensive research came in March 2022 with the FDA approval of Opdualag, a fixed-dose combination of the anti-LAG-3 antibody relatlimab and the anti-PD-1 antibody nivolumab, for the treatment of unresectable or metastatic melanoma.[7] This approval was based on the landmark RELATIVITY-047 trial, which demonstrated the superior efficacy of the combination therapy over nivolumab monotherapy.[4][7][8]

The LAG-3 Signaling Pathway: A Mechanism of Immune Inhibition

LAG-3 is a type I transmembrane protein that acts as a negative regulator of T cell activation and function.[1][2][9] Its expression is induced on T cells following persistent antigen stimulation, a common feature of the tumor microenvironment.[5] LAG-3 exerts its inhibitory effects through interactions with its ligands and subsequent downstream signaling.

Ligands of LAG-3:

-

MHC Class II: The canonical ligand for LAG-3, expressed on antigen-presenting cells (APCs) and some tumor cells.[10] The interaction between LAG-3 on T cells and MHC class II on APCs delivers an inhibitory signal to the T cell.[9]

-

Fibrinogen-like protein 1 (FGL1): Identified as a major functional ligand of LAG-3, FGL1 is secreted by the liver and can be highly expressed by cancer cells.[11][12] The FGL1-LAG-3 interaction contributes to tumor immune evasion.[11][12][13]

-

Galectin-3 and LSECtin: These lectins can also bind to LAG-3 and contribute to the inhibition of T cell function.[14][15]

Upon ligand binding, LAG-3 associates with the T cell receptor (TCR):CD3 complex and negatively regulates TCR signaling.[9] This leads to a reduction in T cell proliferation, cytokine secretion (such as IL-2 and IFN-γ), and overall effector function.[5][9][16] The combination of relatlimab and nivolumab works by blocking two distinct inhibitory pathways, leading to enhanced T cell activation and a more robust anti-tumor immune response.[17][18]

Caption: The LAG-3 signaling pathway, illustrating ligand binding and downstream inhibitory effects on T cell function, and the mechanism of action of anti-LAG-3 therapy.

Preclinical and Clinical Development of Anti-LAG-3 Therapies

The development of anti-LAG-3 therapies has followed a rigorous path of preclinical evaluation and clinical trials. The synergistic effect of dual LAG-3 and PD-1 blockade observed in preclinical models provided a strong rationale for this combination approach in clinical settings.[4][5][19]

Key Preclinical Findings

-

Synergistic Anti-Tumor Activity: Preclinical studies in mouse models demonstrated that the combination of anti-LAG-3 and anti-PD-1 antibodies resulted in enhanced anti-tumor activity compared to either monotherapy alone.[19]

-

Enhanced T Cell Activation: In vitro assays showed that dual blockade led to increased T cell proliferation and cytokine secretion.[4]

Pivotal Clinical Trial: RELATIVITY-047

The Phase II/III RELATIVITY-047 trial was a landmark study that established the clinical benefit of dual LAG-3 and PD-1 inhibition. The trial enrolled 714 patients with previously untreated, unresectable or metastatic melanoma who were randomized to receive either the fixed-dose combination of relatlimab and nivolumab (Opdualag) or nivolumab monotherapy.[7]

Table 1: Efficacy Results from the RELATIVITY-047 Trial

| Endpoint | Opdualag (Relatlimab + Nivolumab) (n=355) | Nivolumab Monotherapy (n=359) | Hazard Ratio (95% CI) / Odds Ratio | P-value |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months | 0.75 (0.62 - 0.92) | 0.0055 |

| PFS Rate at 12 months | 47.7% | 36.0% | ||

| Median Overall Survival (OS) | Not Reached | 34.1 months | 0.80 (0.64 - 1.01) | 0.0593 |

| OS Rate at 12 months | 77.0% | 71.6% | ||

| Objective Response Rate (ORR) | 43.1% | 32.6% | 1.6 | |

| Complete Response (CR) | 16.3% | 14.2% | ||

| Median Duration of Response (DOR) | Not Reached | Not Reached |

Data sourced from multiple reports on the RELATIVITY-047 trial.[3][5][7]

The results demonstrated a statistically significant improvement in progression-free survival for the combination therapy.[7][8] While the overall survival data were not statistically significant at the time of the primary analysis, there was a clear trend favoring the combination.[3]

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in RELATIVITY-047

| Adverse Event Category | Opdualag (n=355) | Nivolumab (n=359) |

| Any Grade TRAEs | 83.7% | 72.4% |

| Grade 3/4 TRAEs | 18.9% | 9.7% |

| TRAEs Leading to Discontinuation | 14.6% | 6.7% |

| Most Common TRAEs (Any Grade) | Musculoskeletal pain (45%), Fatigue (39%), Rash (28%), Pruritus (25%), Diarrhea (24%) | Musculoskeletal pain (31%), Fatigue (29%), Rash (21%), Pruritus (17%), Diarrhea (17%) |

Data sourced from the Opdualag prescribing information and clinical trial reports.[16]

The safety profile of the combination was manageable and consistent with the known profiles of immune checkpoint inhibitors. While the incidence of adverse events was higher in the combination arm, the rate of severe events remained relatively low.

Methodologies for Key Experiments in Anti-LAG-3 Therapy Development

The development of anti-LAG-3 therapies relies on a suite of in vitro and in vivo assays to characterize antibody function and predict clinical efficacy.

Experimental Workflow for Anti-LAG-3 Antibody Development

Caption: A generalized workflow for the preclinical development of an anti-LAG-3 monoclonal antibody.

Detailed Experimental Protocols

Principle: The MLR is a functional assay that assesses the ability of an anti-LAG-3 antibody to enhance T cell activation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, HLA-mismatched donors.

-

One-Way MLR Setup:

-

Treat PBMCs from one donor (stimulator cells) with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.

-

Culture the treated stimulator cells with PBMCs from the second donor (responder cells) at a 1:1 ratio.

-

Add the anti-LAG-3 antibody at various concentrations to the co-culture. Include an isotype control antibody.

-

-

Incubation: Incubate the cell cultures for 5-7 days at 37°C in a humidified CO2 incubator.

-

Readout:

-

Proliferation: On the final day, add a proliferation marker such as 3H-thymidine or a fluorescent dye (e.g., CFSE) and measure its incorporation or dilution, respectively, to quantify T cell proliferation.

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.

-

Principle: This cell-based assay uses a Jurkat T cell line engineered to express a reporter gene (e.g., luciferase) under the control of the NFAT promoter. T cell activation leads to NFAT activation and reporter gene expression. The assay measures the ability of an anti-LAG-3 antibody to block the inhibitory signal and enhance T cell activation.

Methodology:

-

Cell Lines:

-

Use a Jurkat cell line stably expressing the NFAT-luciferase reporter construct and human LAG-3.

-

Use a target cell line that expresses an MHC class II molecule, such as Raji cells.

-

-

Co-culture Setup:

-

Plate the Raji target cells in a 96-well plate.

-

Add the Jurkat-LAG-3/NFAT-luciferase reporter cells to the wells.

-

Add a T cell activator, such as Staphylococcal enterotoxin B (SEB), which crosslinks the TCR and MHC class II.

-

Add the anti-LAG-3 antibody at various concentrations.

-

-

Incubation: Co-culture the cells for 6-24 hours at 37°C.

-

Luciferase Assay: Add a luciferase substrate to the wells and measure the luminescent signal using a luminometer. An increase in luminescence indicates T cell activation.

Principle: This assay quantifies the ability of an anti-LAG-3 antibody to bind to LAG-3 and block the interaction between LAG-3 and its ligands, such as MHC class II or FGL1.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with recombinant human LAG-3 protein and incubate overnight at 4°C.

-

Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Antibody Incubation: Add the anti-LAG-3 antibody at various concentrations and incubate.

-

Ligand Addition: Add a biotinylated version of the LAG-3 ligand (e.g., recombinant FGL1-biotin) and incubate.

-

Detection: Add streptavidin-HRP and then a TMB substrate. The color development is inversely proportional to the blocking activity of the antibody.

-

Readout: Measure the absorbance at 450 nm using a plate reader.

Future Directions and Conclusion

The approval of relatlimab in combination with nivolumab has validated LAG-3 as a significant target in cancer immunotherapy.[4][7] Ongoing research is focused on exploring the efficacy of anti-LAG-3 therapies in other cancer types and in combination with other therapeutic modalities.[7] The development of bispecific antibodies targeting both LAG-3 and other checkpoints like PD-1 is also a promising area of investigation.[4]

References

- 1. Table 39, ITC2 Safety Outcome Overview - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human LAG-3 (Luc) Jurkat Reporter Cell | ACROBiosystems [acrobiosystems.com]

- 3. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 - The ASCO Post [ascopost.com]

- 4. sartorius.com [sartorius.com]

- 5. researchgate.net [researchgate.net]

- 6. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Trials Snapshot: OPDUALAG | FDA [fda.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubweb-prod.niaid.nih.gov [pubweb-prod.niaid.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Safety Profile | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]

- 14. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. elkbiotech.com [elkbiotech.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. packageinserts.bms.com [packageinserts.bms.com]

- 19. Bristol Myers Squibb - U.S. Food and Drug Administration Approves First LAG-3-Blocking Antibody Combination, Opdualag™ (nivolumab and relatlimab-rmbw), as Treatment for Patients with Unresectable or Metastatic Melanoma [news.bms.com]

An In-depth Technical Guide to Biomarkers for Predicting Response to Nivolumab and Relatlimab

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of nivolumab, an anti-programmed cell death-1 (PD-1) antibody, and relatlimab, a lymphocyte-activation gene 3 (LAG-3)-blocking antibody, has demonstrated significant clinical benefit in patients with advanced melanoma, leading to its approval as a first-line treatment option.[1][2][3] This dual checkpoint inhibition strategy targets two distinct pathways that contribute to T-cell exhaustion and tumor immune evasion. As with other immunotherapies, not all patients respond equally to this combination. Therefore, the identification and validation of predictive biomarkers are paramount to optimizing patient selection, guiding treatment decisions, and developing next-generation immuno-oncology strategies. This technical guide provides a comprehensive overview of the current landscape of biomarkers for predicting response to nivolumab and relatlimab, with a focus on data from the pivotal RELATIVITY-047 trial and other relevant studies.

Key Predictive Biomarkers

Several biomarkers have been investigated for their potential to predict response to nivolumab and relatlimab. These can be broadly categorized into protein expression, genomic alterations, and gene expression signatures.

LAG-3 Expression

Lymphocyte-activation gene 3 (LAG-3) is an immune checkpoint receptor expressed on activated T cells, regulatory T cells, and other immune cells.[4] Its interaction with ligands, primarily MHC class II molecules, leads to the inhibition of T-cell proliferation and cytokine production, thereby contributing to an immunosuppressive tumor microenvironment. Relatlimab is a monoclonal antibody that blocks the LAG-3 pathway, restoring T-cell function.

Initial hypotheses suggested that higher LAG-3 expression in the tumor microenvironment would correlate with a greater benefit from relatlimab. Clinical data from the RELATIVITY-047 trial indicated that while patients with LAG-3 expression (defined as ≥1% of immune cells staining positive) had a numerically longer progression-free survival (PFS) with the combination therapy compared to nivolumab alone, a benefit was also observed in patients with low or no LAG-3 expression.[2][5] This suggests that LAG-3 expression, while prognostically important, may not be a definitive predictive biomarker for patient selection on its own.[6][7] However, responses were more likely in patients with LAG-3 expression greater than or equal to 1%.[7]

PD-L1 Expression

Programmed death-ligand 1 (PD-L1) expression on tumor cells and immune cells is an established biomarker for predicting response to anti-PD-1/PD-L1 therapies in various cancers. The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to T-cell inactivation. Nivolumab revitalizes the anti-tumor immune response by blocking this interaction.

In the context of nivolumab and relatlimab, the predictive value of PD-L1 expression is more nuanced. The RELATIVITY-047 trial showed that patients with low PD-L1 expression (<1%) derived a notable benefit from the combination therapy compared to nivolumab monotherapy.[8] Conversely, in patients with higher PD-L1 expression (≥1%), the additional benefit of adding relatlimab was less pronounced.[1][8] This suggests that the combination may be particularly beneficial for patients with PD-L1-low tumors, who are less likely to respond to PD-1 blockade alone.

Tumor Mutational Burden (TMB)

Tumor mutational burden, the total number of somatic mutations per megabase of a tumor's genome, is another emerging biomarker for immunotherapy response. A higher TMB is thought to lead to the generation of more neoantigens, which can be recognized by the immune system, thereby making the tumor more immunogenic.

While TMB has been associated with response to single-agent PD-1 inhibitors, its specific predictive role for the nivolumab and relatlimab combination is still under investigation. The FoundationOne®CDx assay is an FDA-approved test that can assess TMB.[9][10][11][12] The calculation of TMB involves counting all synonymous and non-synonymous variants at a specific allele frequency and reporting the result as mutations per megabase.[9][12]

Gene Expression Signatures

The tumor microenvironment is a complex ecosystem of tumor cells, immune cells, and stromal components. Gene expression profiling can provide a more comprehensive assessment of the immune contexture of the tumor. The NanoString nCounter® PanCancer IO 360™ panel, which includes 770 genes, is a tool used to analyze the expression of genes involved in the interplay between the tumor, the microenvironment, and the immune response.[13][14][15][16][17]

An 18-gene Tumor Inflammation Signature (TIS), which is part of the IO 360 panel, measures a peripherally-suppressed, adaptive immune response and has been shown to correlate with response to checkpoint inhibitors.[14] A high IFN-γ signature, which is a key component of the TIS, is associated with an inflamed tumor microenvironment and has been linked to better outcomes with immunotherapy.[18][19] In the context of nivolumab and relatlimab, a higher baseline IFN-γ signature may be indicative of a pre-existing immune response that can be further potentiated by dual checkpoint blockade.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating biomarkers for nivolumab and relatlimab.

Table 1: Clinical Outcomes by LAG-3 Expression Status in the RELATIVITY-047 Trial

| Biomarker Status | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| LAG-3 ≥1% | Nivolumab + Relatlimab | 47% | Not Reported |

| Nivolumab | 35% | Not Reported | |

| LAG-3 <1% | Nivolumab + Relatlimab | 31% | Not Reported |

| Nivolumab | 24% | Not Reported | |

| Data from exploratory analyses of the RELATIVITY-047 trial.[1] |

Table 2: Clinical Outcomes by PD-L1 Expression Status in the RELATIVITY-047 Trial

| Biomarker Status | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| PD-L1 ≥1% | Nivolumab + Relatlimab | 53% | Not Reported |

| Nivolumab | 45% | Not Reported | |

| PD-L1 <1% | Nivolumab + Relatlimab | 36% | Not Reported |

| Nivolumab | 24% | Not Reported | |

| Data from exploratory analyses of the RELATIVITY-047 trial.[1] |

Table 3: Overall Efficacy from the RELATIVITY-047 Trial

| Outcome | Nivolumab + Relatlimab | Nivolumab |

| Median Progression-Free Survival (PFS) | 10.2 months | 4.6 months |

| Objective Response Rate (ORR) | 43.1% | 32.6% |

| Median Overall Survival (OS) | Not Reached | 34.1 months |

| Data from the RELATIVITY-047 trial with a median follow-up of 19.3 months.[3][20] |

Experimental Protocols

This section provides an overview of the methodologies for the key biomarker assays discussed.

LAG-3 Immunohistochemistry (IHC)

-

Antibody: Mouse monoclonal anti-LAG-3 antibody, clone 17B4.[4]

-

Staining Platform: Leica Bond III automated staining platform.[4]

-

Procedure:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged slides.[21] A melanin pigment removal procedure is implemented for melanoma samples to prevent interference with interpretation.[22][23][24]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed.

-

Primary Antibody Incubation: Slides are incubated with the anti-LAG-3 antibody (clone 17B4).

-

Detection: The Leica Bond Polymer Refine Detection kit is used for visualization.[4]

-

-

Scoring: LAG-3 expression is assessed as the percentage of immune cells with positive staining that resemble lymphocytes within the tumor region (including tumor, stroma, and invasive margin) relative to all nucleated cells. A cut-off of ≥1% is used to define LAG-3 positivity.[4]

PD-L1 Immunohistochemistry (IHC)

-

Antibody: Monoclonal Rabbit Anti-PD-L1, Clone 28-8.[25][26][27]

-

Procedure:

-

Specimen Preparation: FFPE tissue sections (4-5 µm) are mounted on charged slides.[21]

-

Deparaffinization, Rehydration, and Target Retrieval: Performed using the PT Link Pre-treatment Module with EnVision FLEX Target Retrieval Solution, Low pH, at 97°C for 20 minutes.[25][28]

-

Primary Antibody Incubation: Slides are incubated with the anti-PD-L1 antibody (clone 28-8).[26]

-

Detection: The EnVision FLEX visualization system is used. This involves incubation with a linker antibody followed by a visualization reagent consisting of secondary antibodies and horseradish peroxidase coupled to a dextran polymer backbone.[25][26]

-

-

Scoring: PD-L1 protein expression is defined as the percentage of viable tumor cells exhibiting partial or complete membrane staining at any intensity.[25][26][27]

Tumor Mutational Burden (TMB) Assessment

-

Methodology:

-

DNA Extraction: DNA is isolated from FFPE tumor tissue specimens.[9]

-

Sequencing: Targeted high-throughput hybridization-based capture technology is used to sequence 324 genes.[9]

-

Variant Calling: All synonymous and non-synonymous variants present at a 5% allele frequency or greater are counted after filtering.[9][12]

-

TMB Calculation: The total number of qualifying mutations is divided by the size of the coding region of the panel (in megabases) to report TMB in mutations per megabase (mut/Mb).[9][12]

-

Gene Expression Profiling

-

Panel: PanCancer IO 360™ Panel, which includes 770 human genes.[13][14][15][16][17]

-

Procedure:

-

RNA Extraction: RNA is extracted from FFPE tumor tissue.

-

Hybridization: The extracted RNA is hybridized with reporter and capture probes specific to the target genes in the panel.

-

Data Acquisition: The nCounter instrument digitally counts the individual mRNA transcripts.

-

Data Analysis: Data is normalized using internal reference genes. Gene expression signatures, such as the 18-gene Tumor Inflammation Signature (TIS), are calculated.[14]

-

Spatial Proteomic Analysis

-

Platform: NanoString GeoMx® Digital Spatial Profiler (DSP).[29][30][31][32][33]

-

Methodology:

-

Tissue Preparation: FFPE tissue sections are stained with a cocktail of fluorescently labeled morphology markers (e.g., to identify tumor cells, immune cells) and antibodies conjugated to photocleavable DNA barcodes.[29][31]

-

Region of Interest (ROI) Selection: Based on the fluorescence imaging, specific regions of interest within the tumor microenvironment are selected for analysis.

-

UV Cleavage: The selected ROIs are illuminated with UV light, which cleaves the DNA barcodes from the antibodies.

-

Barcode Collection and Quantification: The cleaved barcodes are collected and quantified using either the nCounter system or next-generation sequencing.

-

Data Analysis: The quantified barcode counts are mapped back to their spatial location within the tissue, providing a spatially resolved protein expression profile.[29][31]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PD-1 and LAG-3 signaling pathways and points of inhibition.

Caption: Generalized workflow for immunohistochemistry (IHC).

Caption: Workflow for Tumor Mutational Burden (TMB) assessment.

Conclusion

The identification of robust predictive biomarkers for nivolumab and relatlimab is an ongoing and critical area of research. While no single biomarker has emerged as a definitive predictor of response, a multi-faceted approach that considers LAG-3 and PD-L1 expression, TMB, and gene expression signatures holds the most promise for personalizing treatment with this combination immunotherapy. The data from the RELATIVITY-047 trial and other studies provide a strong foundation for further investigation and the development of composite biomarker signatures. As our understanding of the complex interplay between the tumor, its microenvironment, and the immune system deepens, so too will our ability to select the patients most likely to benefit from dual LAG-3 and PD-1 blockade. Continued research into these and other novel biomarkers will be essential to advancing the field of immuno-oncology and improving outcomes for patients with cancer.

References

- 1. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]

- 2. Novel LAG-3–Blocking Antibody plus Nivolumab Shows Promise as First-Line Treatment in Advanced Melanoma [theoncologynurse.com]

- 3. targetedonc.com [targetedonc.com]

- 4. oncology.labcorp.com [oncology.labcorp.com]

- 5. Lag-3 expression and clinical outcomes in metastatic melanoma patients treated with combination anti-lag-3 + anti-PD-1-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. onclive.com [onclive.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Bioinformatic Methods and Bridging of Assay Results for Reliable Tumor Mutational Burden Assessment in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. info.foundationmedicine.com [info.foundationmedicine.com]

- 13. nanostring.com [nanostring.com]

- 14. nanostring.com [nanostring.com]

- 15. genomics.umn.edu [genomics.umn.edu]

- 16. nanostring.com [nanostring.com]

- 17. GEO Accession viewer [ncbi.nlm.nih.gov]

- 18. IFN-γ signature predicts response to immunotherapy - Medical Conferences [conferences.medicom-publishers.com]

- 19. IFN-γ signature enables selection of neoadjuvant treatment in patients with stage III melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overall Survival and Response with Nivolumab and Relatlimab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Development of a LAG-3 immunohistochemistry assay for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a LAG-3 immunohistochemistry assay for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. agilent.com [agilent.com]

- 26. accessdata.fda.gov [accessdata.fda.gov]

- 27. agilent.com [agilent.com]

- 28. An Analytical Comparison of Dako 28-8 PharmDx Assay and an E1L3N Laboratory-Developed Test in the Immunohistochemical Detection of Programmed Death-Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. 08. Proteomic Profiling of Tumor Microenvironment In Desmoplastic Melanoma Using The Nanostring Geomx Digital Spatial Profiler - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Challenges and Opportunities for Immunoprofiling Using a Spatial High-Plex Technology: The NanoString GeoMx® Digital Spatial Profiler - PMC [pmc.ncbi.nlm.nih.gov]

- 32. nanostring.com [nanostring.com]

- 33. nanostring.com [nanostring.com]

A Technical Deep Dive into the CA224 Clinical Trial Program: Nivolumab and Relatlimab in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment is rapidly evolving, with immune checkpoint inhibitors at the forefront of therapeutic innovation. The CA224 clinical trial program, encompassing a series of studies, investigates the efficacy and safety of dual immunotherapy with nivolumab, an anti-programmed cell death protein 1 (PD-1) antibody, and relatlimab, an anti-lymphocyte-activation gene 3 (LAG-3) antibody. This whitepaper provides an in-depth technical analysis of the key this compound trials, presenting a consolidated overview of their methodologies, quantitative outcomes, and the underlying scientific rationale.

Core Rationale: Synergistic T-Cell Activation through Dual Checkpoint Blockade

The combination of nivolumab and relatlimab is founded on the principle of complementary and synergistic immune checkpoint inhibition.[1][2] Nivolumab blocks the interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells, thereby preventing T-cell inactivation.[1][3][4] Relatlimab targets a distinct inhibitory receptor, LAG-3, which also contributes to T-cell exhaustion.[1] By simultaneously blocking both pathways, the combination therapy aims to restore and enhance the anti-tumor activity of exhausted T-cells more effectively than targeting either pathway alone.[5][6][7][8]

The following diagram illustrates the proposed mechanism of action:

Overview of Key this compound Clinical Trials

This paper focuses on three prominent clinical trials within the this compound program:

-

This compound-063 (NEOpredict-Lung / NCT04205552): A Phase 2, randomized, open-label study evaluating the feasibility and efficacy of neoadjuvant nivolumab with or without relatlimab in patients with resectable NSCLC.[9][10][11][12][13]

-

This compound-104 (RELATIVITY-104 / NCT04623775): A Phase 2, randomized, double-blind study of relatlimab plus nivolumab in combination with chemotherapy versus nivolumab with chemotherapy as a first-line treatment for Stage IV or recurrent NSCLC.[2][14][15][16][17][18]

-

This compound-1093 (RELATIVITY-1093 / NCT06561386): A Phase 3, randomized, open-label study comparing nivolumab plus relatlimab with chemotherapy versus pembrolizumab with chemotherapy as a first-line treatment for non-squamous Stage IV or recurrent NSCLC with specific PD-L1 expression levels.[19][20][21]

Experimental Protocols

A standardized approach to patient selection and treatment administration is crucial for the integrity of clinical trial data. The following sections detail the methodologies for the aforementioned this compound trials.

Patient Population and Eligibility Criteria

The tables below summarize the key inclusion and exclusion criteria for each trial.

Table 1: Key Inclusion Criteria

| Criteria | This compound-063 (NCT04205552)[9][10][11] | This compound-104 (NCT04623775)[15][16][17] | This compound-1093 (NCT06561386)[19][21][22] |

| Histology | Histologically confirmed NSCLC | Histologically confirmed metastatic NSCLC (squamous or non-squamous) | Histologically confirmed Stage IV or recurrent non-squamous NSCLC |

| Stage | Resectable (Clinical stages IB, II, and selected IIIA) | Stage IV or recurrent | Stage IV or recurrent |

| Prior Treatment | No prior systemic anti-cancer therapy | No prior systemic anti-cancer therapy for advanced/metastatic disease | No prior systemic anti-cancer therapy for advanced/metastatic disease |

| ECOG Performance Status | ≤ 1 | ≤ 1 | ≤ 1 |

| PD-L1 Expression | Not specified for inclusion | Not specified for inclusion | PD-L1 ≥ 1% Tumor Cell (TC) score |

| Tumor Mutations | Not specified for inclusion | Not specified for inclusion | No EGFR mutations, ALK translocations, ROS-1 translocations, or known BRAFV600E mutations sensitive to targeted therapy |

Table 2: Key Exclusion Criteria

| Criteria | This compound-063 (NCT04205552)[10][11] | This compound-104 (NCT04623775)[15][16][17] | This compound-1093 (NCT06561386)[19][21] |

| Autoimmune Disease | Active or history of autoimmune disease | Active autoimmune disease | Active autoimmune disease |

| Prior Immunotherapy | Not specified | Prior treatment with anti-PD-1, anti-PD-L1, anti-PD-L2, or anti-CTLA-4 antibodies | Prior treatment with an anti-PD-1, anti-PD-L1, anti-PD-L2, or anti-CTLA-4 antibody |

| CNS Metastases | Not specified | Untreated CNS metastases | Untreated CNS metastases |

| Other Malignancies | Active malignancy or prior malignancy within the past 3 years | Concurrent malignancy requiring treatment or active within 2 years | Concurrent malignancy requiring treatment |

Treatment Regimens

The experimental workflows for each trial are depicted in the diagrams below.

Quantitative Trial Results

The following tables present a summary of the key efficacy and safety data from the this compound trials.

Table 3: Efficacy Results for this compound-063 (NEOpredict-Lung) [13]

| Endpoint | Nivolumab Monotherapy | Nivolumab + Relatlimab |

| Major Pathological Response Rate | 27% | 30% |

| Objective Radiographic Response Rate | 10% | 27% |

| Pathological Complete Resection | 100% | 90% |

Table 4: Efficacy Results for this compound-104 (RELATIVITY-104) [2]

| Endpoint | Nivolumab + Relatlimab + Chemo | Nivolumab + Chemo |

| Overall Response Rate (ORR) | 51.3% | 43.7% |

| Median Duration of Response (DoR) | 10.1 months | 9.1 months |

| Median Progression-Free Survival (PFS) in PD-L1 ≥ 1% | 11.6 months | 6.9 months |

| Response Rate in PD-L1 ≥ 1% | 58.0% | 39.6% |

| Median DoR in PD-L1 ≥ 1% | 13.8 months | 12.6 months |

Table 5: Safety Profile for this compound-104 (RELATIVITY-104) [2]

| Adverse Event | Nivolumab + Relatlimab + Chemo | Nivolumab + Chemo |

| Grade 3 or 4 Treatment-Related Adverse Events (TRAEs) | 54% | 55% |

| Any-Grade TRAEs Leading to Discontinuation | 13% | 14% |

Conclusion and Future Directions

The this compound clinical trial program provides compelling evidence for the therapeutic potential of dual LAG-3 and PD-1 blockade in non-small cell lung cancer. In the neoadjuvant setting, the combination of nivolumab and relatlimab shows promising pathological and radiographic response rates. For patients with advanced or recurrent disease, the addition of relatlimab to nivolumab and chemotherapy demonstrates improved clinical benefit, particularly in the PD-L1 positive population, without a significant increase in toxicity.

The ongoing Phase 3 this compound-1093 trial will be instrumental in defining the role of this combination therapy in the first-line treatment of non-squamous NSCLC. Future research should continue to explore predictive biomarkers beyond PD-L1 expression to further refine patient selection and optimize treatment outcomes. The findings from the this compound program represent a significant step forward in the development of novel immunotherapy combinations for non-small cell lung cancer.

References

- 1. What are the approved indications for Nivolumab/Relatlimab? [synapse.patsnap.com]

- 2. onclive.com [onclive.com]

- 3. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Functionally Distinct LAG-3 and PD-1 Subsets on Activated and Chronically Stimulated CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. LAG-3 and PD-1 synergize on CD8+ T cells to drive T cell exhaustion and hinder autocrine IFN-γ-dependent anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. NEOpredict: Neoadjuvant Nivolumab Combination Treatment in Resectable Non-small Cell Lung Cancer Patients (NCT04205552) [ancora.ai]

- 11. Neoadjuvant Nivolumab Combination Treatment in Resectable Non-small Cell Lung Cancer Patients | Clinical Research Trial Listing [centerwatch.com]

- 12. Neoadjuvant Nivolumab Combination Treatment in Resectable Non-small Cell Lung Cancer Patients [clin.larvol.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Clinical Trial: NCT04623775 - My Cancer Genome [mycancergenome.org]

- 15. A Study of Relatlimab Plus Nivolumab in Combination With Chemotherapy vs. Nivolumab in Combination With Chemotherapy as First Line Treatment for Participants With Stage IV or Recurrent Non-small Cell Lung Cancer (NSCLC) | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]

- 16. RELATIVITY - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 17. A Study of Relatlimab Plus Nivolumab in Combination With Chemotherapy vs. Nivolumab in Combination With Chemotherapy as First Line Treatment for Participants With Stage IV or Recurrent Non-small Cell Lung Cancer (NSCLC) | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinTrial Refer [web.clintrialreferapp.com]

- 20. bmsclinicaltrials.com [bmsclinicaltrials.com]

- 21. A Study to Compare the Efficacy of Nivolumab and Relatlimab Plus Chemotherapy vs Pembrolizumab Plus Chemotherapy for Stage IV/Recurrent Non-squamous Non-small Cell Lung Cancer With PD-L1 Expression ≥ 1% | BMS Clinical Trials [bmsclinicaltrials.com]

- 22. A Study to Compare the Efficacy of Nivolumab and Relatlimab Plus Chemotherapy vs Pembrolizumab Plus Chemotherapy for Stage IV/Recurrent Non-squamous Non-small Cell Lung Cancer With PD-L1 Expression ≥ 1% | Clinical Research Trial Listing [centerwatch.com]

Methodological & Application

Application Notes and Protocols for Intravenous Nivolumab and Relatlimab Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of the fixed-dose combination of nivolumab and relatlimab (Opdualag™), a dual checkpoint inhibitor therapy targeting PD-1 and LAG-3. The provided protocols are based on publicly available data from preclinical studies and the pivotal RELATIVITY-047 clinical trial.

Introduction

Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that blocks the programmed death-1 (PD-1) receptor, while relatlimab is a human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Co-expression of PD-1 and LAG-3 on tumor-infiltrating lymphocytes contributes to T-cell exhaustion and tumor-mediated immune suppression.[2] The combination of nivolumab and relatlimab synergistically enhances T-cell-mediated anti-tumor responses.[3] This fixed-dose combination is approved for the treatment of adult and pediatric patients (12 years of age or older) with unresectable or metastatic melanoma.[4][5]

Data Presentation

Table 1: Recommended Clinical Dosage and Administration

| Parameter | Recommendation | Citation |

| Drug Product | Opdualag™ (nivolumab and relatlimab-rmbw) | [4] |

| Dosage Form | Injection: 240 mg nivolumab and 80 mg relatlimab per 20 mL (12 mg/mL and 4 mg/mL) in a single-dose vial | [4][5] |

| Recommended Dose (Adults and Pediatrics ≥12 years, ≥40 kg) | 480 mg nivolumab and 160 mg relatlimab | [4][6] |

| Administration Frequency | Intravenously every 4 weeks | [4][6] |

| Infusion Time | 30 minutes | [7][8] |

| Duration of Therapy | Until disease progression or unacceptable toxicity | [4][6] |

Table 2: Infusion Solution Preparation and Concentration

| Patient Group | Maximum Infusion Volume | Nivolumab Final Concentration Range | Relatlimab Final Concentration Range | Citation |

| Adults and Pediatrics ≥40 kg | 160 mL | 3 - 12 mg/mL | 1 - 4 mg/mL | [6][9] |

| Adults <40 kg | 4 mL/kg | 3 - 12 mg/mL | 1 - 4 mg/mL | [9] |

Note: The upper concentration limit represents administration without dilution.[5]

Table 3: Key Pharmacokinetic Parameters

| Parameter | Nivolumab | Relatlimab | Citation |

| Volume of Distribution (steady state) | 6.6 L | 6.6 L | [10] |

| Half-life | 26 days | 27 days | [10] |

| Clearance (steady state) | 7.6 mL/h | 5.5 mL/h | [10] |

Signaling Pathway

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that suppress T-cell activity. Nivolumab blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells and other cells in the tumor microenvironment.[11] This blockade prevents the downregulation of T-cell effector functions. Relatlimab binds to the LAG-3 receptor on T-cells, preventing its interaction with ligands such as MHC class II molecules on antigen-presenting cells and tumor cells.[1] The dual blockade of PD-1 and LAG-3 results in a more robust reactivation of exhausted T-cells and enhanced anti-tumor immunity.[3][12]

Experimental Protocols

Preclinical In Vitro T-Cell Activation Assay (Adapted from Thudium et al.)

This protocol describes a general method to assess the in vitro activity of relatlimab, alone or in combination with nivolumab, on T-cell activation.

Objective: To measure the enhancement of T-cell activation by blocking the LAG-3 and PD-1 pathways.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Superantigen (e.g., Staphylococcal enterotoxin B)

-

Relatlimab

-

Nivolumab

-

Isotype control antibodies

-

Cell culture medium and supplements

-

ELISA kit for IFN-γ or other relevant cytokines

-

96-well cell culture plates

Methodology:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate PBMCs in 96-well plates at a suitable density.

-

Add relatlimab, nivolumab, the combination, or an isotype control antibody to the respective wells at various concentrations.

-

Stimulate the T-cells with a suboptimal concentration of a superantigen.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IFN-γ or other cytokines in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of the antibodies on cytokine production as a measure of T-cell activation.

Clinical Protocol for Intravenous Administration (Based on RELATIVITY-047 Trial and Prescribing Information)

This protocol outlines the clinical procedure for the intravenous administration of the nivolumab and relatlimab fixed-dose combination.

Objective: To safely administer the therapeutic dose of nivolumab and relatlimab to eligible patients.

Patient Eligibility:

-

Diagnosis of unresectable or metastatic melanoma.[4]

-

Age ≥ 12 years and weight ≥ 40 kg.[4]

-

Adequate organ function as determined by baseline laboratory tests (e.g., hematology, chemistry).[7]

Materials:

-

Opdualag™ (nivolumab and relatlimab-rmbw) single-dose vials (240 mg nivolumab/80 mg relatlimab per 20 mL).[4]

-

0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP for dilution (if required).[7]

-

Sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 micrometer pore size).[6][7]

-

Intravenous infusion set and pump.

Procedure:

-

Dosage Calculation: For patients weighing ≥ 40 kg, the standard dose is 480 mg of nivolumab and 160 mg of relatlimab, which requires two 20 mL vials.[13]

-

Preparation of Infusion Solution:

-

Visually inspect the vials for particulate matter and discoloration. The solution should be clear to opalescent, and colorless to slightly yellow.[4][5]

-

Withdraw the required volume from the vials.

-

The drug can be administered undiluted or diluted with 0.9% Sodium Chloride or 5% Dextrose to a total volume not exceeding 160 mL.[7][14] The final concentration of nivolumab should be between 3-12 mg/mL and relatlimab between 1-4 mg/mL.[6]

-

Gently invert the infusion bag to mix the solution. Do not shake.[14]

-

-

Administration:

-

Administer the infusion solution intravenously over 30 minutes.[5][7]

-

Use an infusion set with a sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 µm).[6][7]

-

Do not co-administer other drugs through the same intravenous line.[6]

-

Flush the intravenous line at the end of the infusion.[6]

-

-

Patient Monitoring:

-

Monitor vital signs (blood pressure, pulse, temperature) during the infusion for any signs of infusion-related reactions.[7]

-

Monitor for immune-mediated adverse reactions throughout treatment and for up to 5 months after the last dose.[7]

-

Perform regular laboratory monitoring, including liver enzymes, creatinine, and thyroid function, at baseline and periodically during treatment.[5]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial involving the administration of nivolumab and relatlimab.

Disclaimer: These protocols are for informational purposes for research and drug development professionals and are based on publicly available information. For clinical use, always refer to the latest approved prescribing information from the manufacturer and relevant regulatory agencies. For detailed experimental methodologies, consultation of the original research publications is recommended.

References

- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. cancernetwork.com [cancernetwork.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II study of nivolumab (nivo) in combination with relatlimab (rela) in patients (pts) with active melanoma brain metastases (MBM). - ASCO [asco.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Nivolumab/Relatlimab-rmbw: A Novel Dual Combination Therapy to Treat Adult and Pediatric Patients With Unresectable or Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nivolumab and Relatlimab for Advanced Melanoma - NCI [cancer.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Study Design | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Application of RECIST 1.1 Criteria in CA224 Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the context of the CA224 series of clinical trials. The this compound clinical trial program, sponsored by Bristol-Myers Squibb, investigates the efficacy and safety of immunotherapy combinations, primarily focusing on the LAG-3 inhibitor relatlimab in conjunction with the PD-1 inhibitor nivolumab, across a spectrum of advanced solid tumors.

Accurate and consistent application of RECIST 1.1 is paramount in these studies for the objective assessment of treatment response and to ensure the integrity of primary endpoints such as Objective Response Rate (ORR).

Introduction to RECIST 1.1

RECIST 1.1 is a standardized methodology used in clinical trials to measure and track the size of tumors and to categorize the response to cancer treatment.[1][2][3][4] It provides a reproducible and objective framework for evaluating the change in tumor burden over time.[5] The criteria classify treatment response into four main categories: Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[2][6]

The this compound series of trials, such as this compound-060 for gastric or gastroesophageal junction adenocarcinoma and this compound-127 for melanoma, explicitly utilize RECIST 1.1 to determine primary endpoints like ORR.[2][7]

Core Principles of RECIST 1.1 Application

The application of RECIST 1.1 involves a systematic process of lesion identification, measurement, and response assessment at baseline and subsequent follow-up imaging.

Baseline Assessment

A baseline imaging assessment, typically performed using Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), is crucial and should be conducted within a predefined timeframe before the initiation of treatment.[2]

Key Steps at Baseline:

-

Identification of Measurable and Non-Measurable Lesions:

-

Measurable Lesions: These are lesions that can be accurately measured in at least one dimension. According to RECIST 1.1, non-nodal lesions must have a longest diameter of ≥10 mm, and malignant lymph nodes must have a short axis of ≥15 mm.[1][8]

-

Non-Measurable Lesions: All other lesions are considered non-measurable. This includes small lesions, leptomeningeal disease, ascites, pleural effusion, and inflammatory breast disease.

-

-

Selection of Target Lesions:

-